
cppg
Overview
Description
cPPG (contact photoplethysmography) is a non-invasive optical technique that measures blood volume changes in peripheral vasculature using skin-contact sensors. The waveform of this compound is generated by cardiac-driven pulsatile blood flow and peripheral wave reflections, with distinct feature points corresponding to systolic peaks, diastolic troughs, and dicrotic notches . It is widely regarded as a clinical gold standard for heart rate (HR), heart rate variability (HRV), and oxygen saturation (SpO₂) monitoring due to its high signal-to-noise ratio (SNR) and reliability . However, this compound requires physical contact with the skin, limiting its applicability in scenarios like neonatal care, burn patient monitoring, or long-term wearable applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CPPG involves the cyclopropylation of phenylglycine followed by the introduction of a phosphonic acid group. The reaction conditions typically include the use of cyclopropyl bromide and a base such as sodium hydride to facilitate the cyclopropylation reaction. The phosphonic acid group is then introduced using a phosphonylation reagent such as diethyl phosphite under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
CPPG undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while reduction can produce reduced forms of this compound. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
CPPG exerts its effects by antagonizing group II and group III metabotropic glutamate receptors. These receptors are coupled to G proteins that inhibit adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. By blocking these receptors, this compound prevents the inhibition of adenylyl cyclase, resulting in increased cAMP levels. This modulation of cAMP levels affects various cellular processes, including synaptic plasticity and neurotransmitter release .
Comparison with Similar Compounds
Comparison with Similar Compounds/Methods
cPPG vs. Remote Photoplethysmography (rPPG)
rPPG measures blood volume changes using cameras or non-contact sensors, making it suitable for telemedicine and fitness tracking. Key differences include:
Studies show rPPG signals can approximate this compound after normalization and filtering, but dynamic time warping (DTW) and root-mean-square error (RMSE) metrics reveal significant waveform deviations during motion or low-light conditions . For example, DTW distances between rPPG and this compound exceed 15 ms in uncontrolled environments .
This compound vs. Imaging Photoplethysmography (iPPG)
iPPG uses video cameras to extract hemodynamic signals, often employing machine learning to enhance accuracy. Unlike this compound, iPPG struggles with:
- Spatial Resolution: iPPG requires region-of-interest (ROI) tracking, which introduces noise during movement .
- Signal Consistency : this compound’s direct contact ensures stable waveforms, while iPPG signals vary with camera focus and ambient light .
A 2021 study comparing iPPG and this compound for arterial stiffness assessment found this compound-derived pulse wave velocity (PWV) had a 95% correlation with clinical reference methods, whereas iPPG achieved only 78% .
This compound vs. Electrocardiography (ECG)
While ECG measures electrical cardiac activity, this compound captures mechanical blood flow. Key distinctions:
- Morphology: this compound waveforms include dicrotic notches absent in ECG .
- Clinical Utility : ECG excels in arrhythmia detection, but this compound is superior for SpO₂ and peripheral perfusion monitoring .
- Frequency Alignment : this compound’s dominant cardiac frequency aligns more closely with rPPG (3% error) than ECG (13% error) due to shared hemodynamic origins .
Research Findings and Challenges
Signal Restoration and Machine Learning
This compound signals are often used as ground truth for training rPPG restoration models. For instance:
- Deep Learning: A three-layer neural network reduced RMSE between rPPG and this compound from 0.12 to 0.07 after noise correction .
- Hybrid Models : Multi-input SVR improved cosine similarity from 0.65 to 0.89 in motion-corrupted rPPG signals .
Clinical Limitations
Despite its reliability, this compound faces challenges:
- Peripheral Vascular Diseases : Signal degradation in patients with poor circulation .
- Lack of Standardization : Only 2/31 studies validated this compound for SpO₂ in clinical trials .
Data Tables
Table 1 : Performance Metrics for rPPG vs. This compound Across Activities
Activity | DTW (ms) | Pearson’s r | RMSE |
---|---|---|---|
Resting | 8.2 | 0.85 | 0.09 |
Walking | 15.6 | 0.68 | 0.14 |
Talking | 12.3 | 0.72 | 0.12 |
Table 2 : mGlu Receptor Antagonist Activity of this compound (Chemical Context)
Receptor | IC₅₀ (nM) | Selectivity vs. Group II |
---|---|---|
Group III | 2.2 | 20-fold |
Group II | 46.2 | — |
Biological Activity
CPPG, or (RS)-α-Cyclopropyl-4-phosphonophenylglycine, is a synthetic compound recognized primarily for its role as a potent antagonist of metabotropic glutamate receptors (mGluRs), specifically targeting group III mGlu receptors. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by its high purity (>98%) and its selective antagonistic properties towards mGlu receptors. It exhibits a 20-fold selectivity for group III over group II mGlu receptors, with reported IC50 values of 2.2 nM and 46.2 nM , respectively . The compound shows significantly lower potency at group I mGlu receptors, making it a valuable tool in neuropharmacological research.
Table 1: this compound Selectivity Profile
Receptor Type | IC50 (nM) | Selectivity |
---|---|---|
Group III | 2.2 | High |
Group II | 46.2 | Moderate |
Group I | K_B = 0.65 ± 0.07 | Low |
Biological Activity
This compound's antagonistic effects on mGlu receptors have significant implications for various physiological processes, particularly in the central nervous system (CNS). The modulation of synaptic transmission through these receptors has been linked to several neurological conditions, including schizophrenia, anxiety disorders, and neurodegenerative diseases.
Case Study: Neuroprotective Effects
A study conducted by Broadstock et al. (2012) explored the antiparkinsonian potential of targeting group III mGlu receptors in the rodent substantia nigra pars reticulata. The administration of this compound resulted in a notable reduction in neuronal excitability and provided neuroprotection against toxic insults . This underscores the potential therapeutic applications of this compound in treating movement disorders.
Research Findings
Research has demonstrated that this compound can effectively block mGluR6 glutamate receptors, which are crucial for visual processing in the retina. Hellmer et al. (2018) highlighted that this compound application led to altered synaptic gain between rods and rod bipolar cells, suggesting its role in modulating visual signal processing .
Table 2: Summary of Key Research Findings
Study Reference | Findings |
---|---|
Broadstock et al. (2012) | Neuroprotective effects in Parkinson's model |
Hellmer et al. (2018) | Modulation of visual processing in retinas |
Tassin et al. (2016) | Impact on thalamocortical network dynamics |
Implications for Future Research
The biological activity of this compound opens avenues for further investigation into its potential as a therapeutic agent in various neurological disorders. Its selective action on mGlu receptors suggests that it could be beneficial in developing targeted therapies with fewer side effects compared to broader-spectrum drugs.
Q & A
Basic Research Questions
Q. How to formulate a research question for CPG development using structured frameworks?
- Methodological Answer : Use the PICO (Population, Intervention, Comparison, Outcome) framework to define scope and the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate feasibility. For example: "In elderly patients with diabetes (Population), how does telemedicine (Intervention) compare to in-person care (Comparison) in reducing hospital readmission rates (Outcome)?" Avoid vague questions by specifying variables and outcomes. Common pitfalls include overly broad questions or neglecting ethical considerations .
Q. What methodologies are critical for systematic reviews in CPG development?
- Methodological Answer :
Scoping Phase : Define coexisting conditions and interactions using epidemiological data and expert input to guide literature searches .
Literature Search : Use databases like PubMed, Cochrane Library, and TRIP Database, with keywords tailored to CPG themes. Include grey literature for unpublished studies.
Tables :
Key Methodological Tools | Application in CPG Research |
---|---|
PICO Framework | Defining research scope and outcomes |
GRADE System | Appraising evidence quality |
AGREE II Tool | Evaluating CPG development rigor |
Delphi Method | Achieving expert consensus |
Common Data Challenges | Solutions |
---|---|
Conflicting trial results | Prioritize RCTs and meta-analyses |
Small sample sizes | Use power analysis for future studies |
Publication bias | Include grey literature and preprints |
Properties
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183364-82-1 | |
Record name | 183364-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.